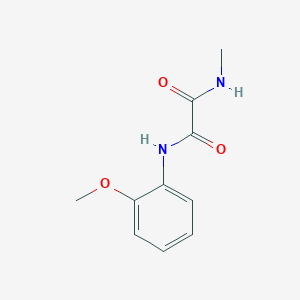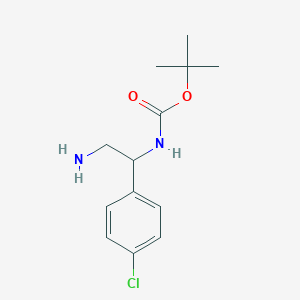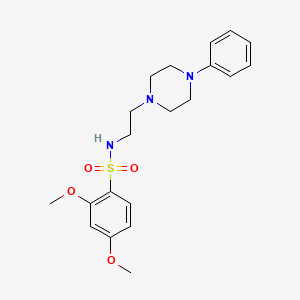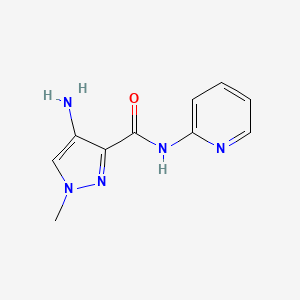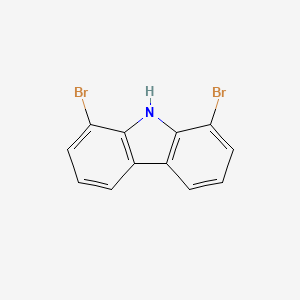
N-(4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide was achieved using a Wells–Dawson type heteropolyacid H6P2W18O62 as an acidic solid catalyst under room temperature and acidic conditions. The process involved acylation of sulfamide derivatives in acetonitrile, which yielded the best results. The use of this catalyst is significant as it allows for the reaction to occur efficiently, and the product obtained can be recrystallized in toluene to yield crystals suitable for X-ray study .
Molecular Structure Analysis
The molecular and crystal structure of the synthesized compound was analyzed and compared with the structure of the non-acylated precursor. The study detailed the role of intra- and intermolecular weak interactions within the crystal structure. Using Hirshfeld surfaces analysis, the research identified various weak but directional hydrogen bonds and π interactions. The structure exhibits a sandwich-like arrangement with primary layers of strong hydrogen bonds and secondary layers of weaker interactions .
Chemical Reactions Analysis
Although the provided data does not directly discuss the chemical reactions of N-(4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide, the synthesis of polyhydroquinoline derivatives via Hantzsch condensation is relevant. A novel nanosized N-sulfonated Brønsted acidic catalyst was used to promote this synthesis under solvent-free conditions. This method produced hexahydroquinolines with excellent yields and the catalyst demonstrated the ability to be reused multiple times without losing its activity . This suggests that similar catalytic methods could potentially be applied to the synthesis of related compounds like this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide were not explicitly detailed in the provided data. However, the successful crystallization for X-ray study implies that the compound has a stable crystalline form, which is important for determining its physical properties. The use of various analytical methods such as FT-IR, 1H NMR, 13C NMR, mass, XRD, TGA, SEM, and AFM in the characterization of the novel nanosized N-sulfonated Brønsted acidic catalyst indicates the level of detail that would be required to analyze the physical and chemical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
N-(4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide, as part of the isoquinoline derivatives, has been studied for its structural aspects and properties. Research has shown that certain isoquinoline derivatives exhibit strong fluorescence emission and are involved in the formation of crystalline salts and host-guest complexes (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Characterization
Studies have focused on the synthesis and characterization of various isoquinoline derivatives. These studies include the synthesis of novel compounds involving tetrahydroisoquinoline, which are important for investigating their pharmacological activities (Zaki, Radwan, & El-Dean, 2017). Another study achieved the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, providing a method for total synthesis of certain alkaloids (Toda, Sonobe, Ichikawa, Saitoh, Horiguchi, & Sano, 2000).
Pharmacological Activities
The cytotoxic activity of some novel sulfonamide derivatives, which include compounds related to isoquinoline, has been investigated. This research is crucial in understanding the potential anticancer properties of these compounds (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). Additionally, the preparation and antibacterial activity of various quinoline derivatives have been studied, highlighting the potential of these compounds in antibacterial applications (Le, Pham, & Nguyen, 2018).
Chemical Reactions and Synthesis
Research has been conducted on the Bischler-Napieralski reaction in liquid sulfur dioxide, which is relevant to the synthesis of compounds such as this compound. This reaction is important for the formation of various amidines and isoquinolines (Tada, Sakuraba, & Tokura, 1960).
Additional Studies
There are additional studies on the synthesis and reactions of isoquinoline derivatives, which contribute to the understanding of their properties and potential applications. This includes the synthesis of highly stabilized isoquinolinium methylides (Tsuge, Kanemasa, Sakamoto, Takenaka, 1988) and the synthesis of analgesic and anti-inflammatory quinazolinyl acetamides (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Eigenschaften
IUPAC Name |
N-[4-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-17(25)23-20-8-10-21(11-9-20)28(26,27)22-13-4-5-14-24-15-12-18-6-2-3-7-19(18)16-24/h2-3,6-11,22H,12-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCQEDGXUPABLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B3017300.png)

![4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017302.png)
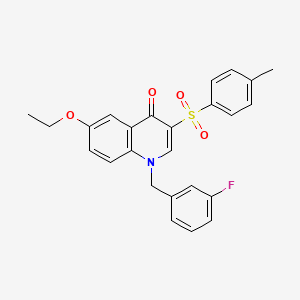
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3017305.png)
